molecular formula C10H11ClF3NO2 B1518756 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride CAS No. 1171929-36-4

2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride

Cat. No.: B1518756
CAS No.: 1171929-36-4
M. Wt: 269.65 g/mol
InChI Key: SHCRNSWMRQJQRU-UHFFFAOYSA-N
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Description

“2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride” is a synthetic compound with a wide range of applications. It has a molecular formula of C10H10F3NO2•HCl and a molecular weight of 269.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO2.ClH/c1-9(14,8(15)16)6-2-4-7(5-3-6)10(11,12)13;/h2-5H,14H2,1H3,(H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 197°C and a predicted refractive index of 1.50 .

Scientific Research Applications

Polymer and Material Science

Phloretic acid, closely related to the compound , has been explored as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation. This approach is significant in the development of materials with thermal and thermo-mechanical properties suitable for a wide range of applications, offering a sustainable alternative to phenol and paving the way for novel applications in materials science (Trejo-Machin et al., 2017). Similarly, novel fluorinated aromatic diamine monomers have been synthesized, leading to new fluorine-containing polyimides with desirable properties like solubility in polar organic solvents, good thermal stability, and outstanding mechanical properties, making them suitable for various industrial applications (Yin et al., 2005).

Catalysis and Synthesis

2,4-Bis(trifluoromethyl)phenylboronic acid, related to the trifluoromethyl group in the compound, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, crucial in peptide synthesis and pharmaceutical manufacturing (Wang et al., 2018).

Medical and Biological Applications

Amines similar in structure to the compound have been modified to form amine-treated polymers with increased swelling degree and thermal stability, showing promising antibacterial and antifungal activities, indicating potential use in medical applications (Aly & El-Mohdy, 2015). Moreover, derivatives of similar compounds have shown significant antimicrobial and anticancer activities, indicating potential for drug development and therapeutic applications (Mickevičienė et al., 2015), (Saad & Moustafa, 2011).

Membrane Technology

In membrane science, amino acid hydrochlorides, similar to the compound in focus, have been efficiently transported through membranes supported in a porous matrix, with factors like the choice of membrane phase, polymeric support, and membrane preparation method playing crucial roles in the process efficiency. This research contributes to the development of selective transport systems in chemical separations and biochemical processing (Bryjak et al., 1991).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, it may inhibit certain enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell .

Properties

IUPAC Name

2-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c1-9(14,8(15)16)6-2-4-7(5-3-6)10(11,12)13;/h2-5H,14H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCRNSWMRQJQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171929-36-4
Record name 2-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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